Zinc nitrite

Description

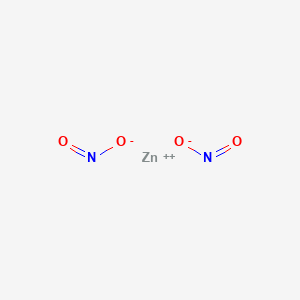

Zinc nitrite (Zn(NO₂)₂) is an inorganic compound composed of zinc cations (Zn²⁺) and nitrite anions (NO₂⁻).

Properties

CAS No. |

10102-02-0 |

|---|---|

Molecular Formula |

Zn(NO2)2 N2O4Zn |

Molecular Weight |

157.4 g/mol |

IUPAC Name |

zinc;dinitrite |

InChI |

InChI=1S/2HNO2.Zn/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 |

InChI Key |

HHIMNFJHTNVXBJ-UHFFFAOYSA-L |

SMILES |

N(=O)[O-].N(=O)[O-].[Zn+2] |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].[Zn+2] |

Other CAS No. |

10102-02-0 |

Synonyms |

Zinc nitrite |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Zinc Nitrite vs. Zinc Nitrate

- Chemical Structure: this compound: Zn(NO₂)₂ (molar mass ~157.46 g/mol ). Zinc nitrate: Zn(NO₃)₂ (anhydrous molar mass 189.39 g/mol; hydrate form is Zn(NO₃)₂·H₂O, 207.413 g/mol ). The nitrite anion (NO₂⁻) has a lower oxidation state (+3) compared to nitrate (NO₃⁻, +5), influencing redox reactivity.

- Applications: Zinc nitrate is widely used as a precursor in synthesizing nanomaterials (e.g., ZnO nanorods , zinc ferrite ). this compound’s applications are less documented but may involve niche roles in corrosion inhibition or catalysis, akin to sodium nitrite in phosphating processes .

- Stability: Zinc nitrate hydrates are stable and hygroscopic , whereas this compound is likely more reactive due to NO₂⁻’s tendency to disproportionate into nitrate and nitric oxide under acidic conditions .

This compound vs. Sodium Nitrite

- Cation Effects: Sodium nitrite (NaNO₂) is a common food preservative and corrosion inhibitor . The Na⁺ cation offers high solubility in water, while Zn²⁺ in this compound may introduce additional antimicrobial effects but also toxicity risks .

- Toxicity: Sodium nitrite’s toxicity stems from NO₂⁻, which causes methemoglobinemia and carcinogenic nitrosamine formation . This compound adds Zn²⁺ toxicity, which disrupts aquatic ecosystems at elevated concentrations .

Environmental Impact :

This compound vs. Other Nitrite Salts

- Potassium Nitrite (KNO₂): Similar to sodium nitrite but with K⁺, which is less reactive than Zn²⁺. Potassium nitrite is used in explosives and organic synthesis, whereas this compound’s applications are underexplored.

- Ammonium Nitrite (NH₄NO₂): Highly unstable and thermally decomposes into nitrogen and water. This compound is comparatively more stable but still prone to decomposition under heat or acidic conditions.

Key Research Findings

- However, Zn²⁺-based nanocomposites enhance sensor stability and surface area .

- Environmental Contamination: this compound may contribute to dual contamination (Zn²⁺ and NO₂⁻) in industrial runoff, as seen in sectors like agriculture and chemicals .

- Toxicology: Nitrite exposure from any source (e.g., NaNO₂, Zn(NO₂)₂) induces oxidative stress in aquatic organisms, reducing antioxidant enzymes like SOD and GSH .

Q & A

What experimental considerations are critical for synthesizing zinc oxide from zinc nitrite to ensure desired crystal morphology?

Basic Research Question

The crystal morphology of zinc oxide derived from this compound is influenced by precursor concentration, pH, and additives. Studies show that concentrations below 0.1 M favor (002) plane growth, while higher concentrations introduce mixed facets . Additives like lactic acid (monodentate ligand) stabilize (002) growth by moderating electrodeposition kinetics, whereas citric acid (tridentate) disrupts stability under low concentrations . Methodologically, maintain precise molar ratios (e.g., Zn/P ratios of 2:1 to 2:3) and use SEM to validate morphological outcomes .

How can researchers address discrepancies in nitrate/nitrite quantification when zinc-based reduction methods are employed?

Advanced Research Question

Zinc reduction of nitrate to nitrite (e.g., in cadmium-copper columns) may yield incomplete conversion, leading to underestimation of nitrate. Calibrate reduction efficiency using isotopic tracers and validate with parallel methods like ion chromatography . For mixed samples, apply correction factors accounting for oxygen isotopic exchange during reduction (e.g., 18O/16O fractionation of ~10‰ in Pseudomonas aureofaciens systems) . Storage protocols matter: acidify samples to pH <2 and refrigerate to minimize nitrite oxidation .

What statistical approaches optimize microbial nitrite oxidation rates in this compound-containing systems?

Advanced Research Question

Plackett-Burman and Box-Behnken designs effectively optimize microbial nitrite oxidation. For instance, NaNO2 (2.36 g/L) and NaHCO3 (2.0 g/L) maximize oxidation rates in Nitrobacter spp. . Use response surface methodology (RSM) to model interactions between variables (e.g., pH, temperature, and zinc concentration). Validate predictions via kinetic assays and adjust confidence intervals (e.g., 95%) to refine nutrient ratios .

How do isotopic fractionation dynamics during nitrite reduction impact this compound tracer studies?

Advanced Research Question

Oxygen isotope exchange between nitrite and water (equilibrium fractionation α = 1.025 at 25°C) must be quantified to interpret tracer data . During microbial reduction to N2O, fractionation (ε ≈ −5.5‰ for δ18O) differs from nitrate pathways (ε ≈ −10‰), requiring separate calibration curves . Use isotopically enriched this compound (e.g., 15N-labeled) and monitor via IRMS or laser spectroscopy to correct for background interference .

What methodologies distinguish incomplete nitrate reduction from denitrification endpoints in zinc-containing systems?

Basic Research Question

In microbiological assays, add zinc post-incubation: residual nitrite indicates partial reduction, while its absence suggests complete denitrification to N2O/N2 . For chemical systems, pair colorimetric Griess assays (detection limit: 0.1 µg/mL) with gas chromatography to quantify N2O . Note that zinc ions may inhibit certain reductases; include controls with EDTA to chelate Zn²⁺ and assess enzymatic activity .

How can researchers resolve contradictions in nitrite persistence data in oxygen-minimum zones with this compound interactions?

Advanced Research Question

In marine systems like the ETNP, nitrite accumulation correlates with zinc availability via metalloenzyme cofactors (e.g., Cu-Zn superoxide dismutase) . Model nitrite dynamics using GLODAP datasets, adjusting for annual maxima (e.g., 12 µM in 2016/17) and zinc-limitation thresholds . Apply multivariate regression to separate abiotic (e.g., photolysis) and biotic (e.g., Nitrospina activity) contributions .

What protocols ensure reproducibility in synthesizing this compound-derived nanomaterials for catalytic applications?

Basic Research Question

Standardize reaction parameters:

- Precursor ratio : Zn(NO2)2:PO4³⁻ at 3:2 yields uniform nanoparticles .

- Temperature : Hydrothermal synthesis at 120–150°C prevents phase segregation .

- Characterization : Use XRD (2θ = 36.2° for ZnO) and TEM to validate crystallinity and size distribution . Publish raw SEM/XRD data in supplementary materials to aid replication .

How do equilibrium isotope effects (EIE) between nitrite and water influence this compound speciation studies?

Advanced Research Question

EIE for 18O in nitrite-water systems (α = 1.025) causes δ18O values to equilibrate within hours at neutral pH, altering speciation in aqueous this compound . To mitigate, acidify samples (pH <4) or flash-freeze in liquid N2. For kinetic studies, use stopped-flow techniques with 18O-enriched H2O and monitor via membrane-inlet mass spectrometry .

What validation criteria are essential when reporting novel this compound compounds in crystallographic studies?

Basic Research Question

For new compounds:

- Purity : ≥95% by elemental analysis (e.g., CHNS-O) and ICP-MS for zinc quantification .

- Crystallography : Deposit CIF files with the Cambridge Structural Database and report R-factors (<5%) .

- Spectroscopy : Match IR/Raman peaks to DFT-calculated vibrational modes (e.g., ν(NO2⁻) at 820 cm⁻¹) .

How can conflicting data on this compound’s role in nitrogen-fixing microbial consortia be reconciled?

Advanced Research Question

Contradictions arise from zinc’s dual role as a nutrient (e.g., nitrogenase cofactor) and inhibitor (at >50 µM) . Design chemostat experiments with variable Zn²⁺ levels (1–100 µM) and quantify nifH gene expression via qPCR. Use metatranscriptomics to identify Zn-responsive pathways (e.g., ZIP transporters) and cross-validate with isotopic 15N2 incorporation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.